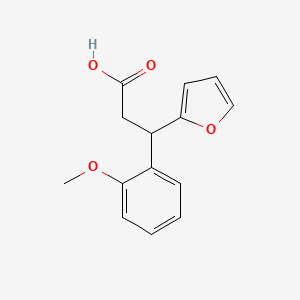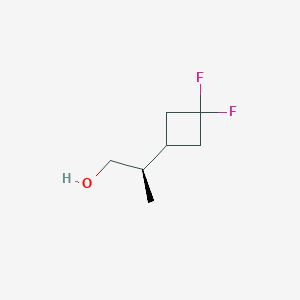
(2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use in cancer treatment. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development and progression of various types of cancer.
Scientific Research Applications
DFMO has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells in vitro and in vivo, including breast, prostate, colon, and ovarian cancer. DFMO has also been investigated for its potential use in the prevention of cancer recurrence and as an adjuvant therapy in combination with other cancer treatments.
Mechanism of Action
DFMO irreversibly inhibits ODC, which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development and progression of various types of cancer. By inhibiting ODC, DFMO reduces the levels of polyamines, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have minimal toxicity in humans, with the most common side effect being gastrointestinal disturbances. DFMO has also been shown to reduce the levels of polyamines in various tissues, including the prostate, colon, and breast. In addition, DFMO has been shown to reduce the incidence of colon polyps in patients with familial adenomatous polyposis, a condition that predisposes individuals to colon cancer.
Advantages and Limitations for Lab Experiments
DFMO is a well-studied compound that has been extensively investigated for its potential use in cancer treatment. Its mechanism of action is well understood, and it has been shown to have minimal toxicity in humans. However, DFMO has some limitations for use in lab experiments, including its irreversible inhibition of ODC, which can make it difficult to study the effects of ODC inhibition on cell growth and proliferation.
Future Directions
There are several future directions for research on DFMO. One area of focus is the development of more potent and selective ODC inhibitors that can be used in combination with DFMO to enhance its anti-cancer effects. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from DFMO treatment. Additionally, there is ongoing research on the use of DFMO in combination with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their efficacy.
Synthesis Methods
DFMO can be synthesized through a multistep process involving the reaction of cyclobutane with hydrogen fluoride, followed by reduction with lithium aluminum hydride and subsequent reaction with 1-chloro-3-propanol. The final product is obtained through purification and crystallization techniques.
properties
IUPAC Name |
(2R)-2-(3,3-difluorocyclobutyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-5(4-10)6-2-7(8,9)3-6/h5-6,10H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZCTQBOGCTTSS-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

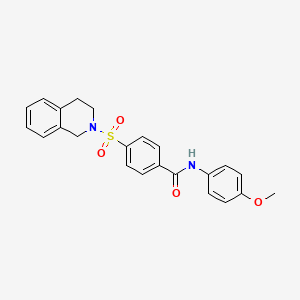
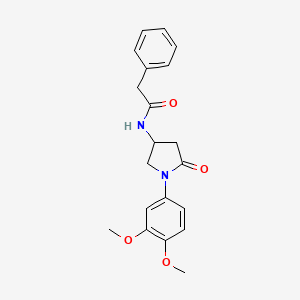
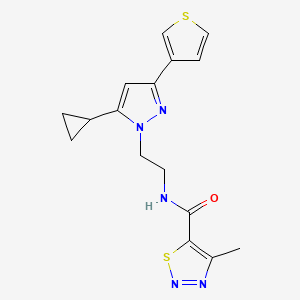
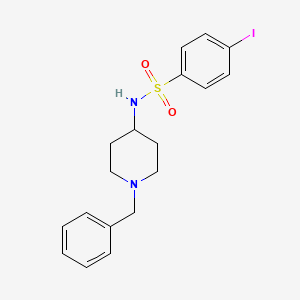
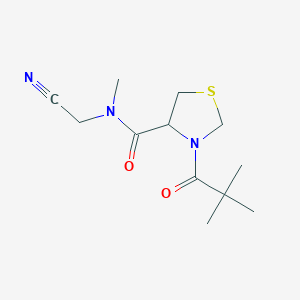
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2943166.png)
![3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2943172.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2943175.png)
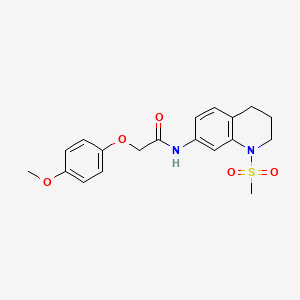
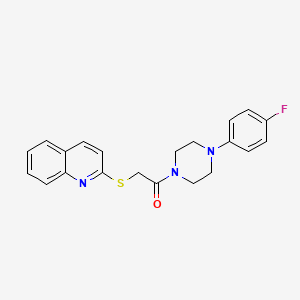
![2-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2943178.png)
![1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2943180.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2943181.png)
